molecular formula C9H12N2O5 B14028333 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B14028333
M. Wt: 228.20 g/mol
InChI Key: ASOJEESZSWWNQK-FSDSQADBSA-N
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Description

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione (CAS: 39967-60-7), also known as deoxypseudouridine, is a deoxyribonucleoside analog derived from uracil. Its molecular formula is C₉H₁₂N₂O₅, with a molecular weight of 228.20 g/mol . Structurally, it consists of a 2-deoxy-D-ribose sugar (β-D-erythro-pentofuranosyl) linked to the pyrimidinedione base at the 5-position.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1

InChI Key

ASOJEESZSWWNQK-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Glycosylation of Silylated Pyrimidines with Protected Deoxyribose Derivatives

Method Overview:

A widely used approach to synthesize 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione involves the condensation of a silylated pyrimidine base with a protected 2-deoxy-D-erythro-pentofuranose derivative under Lewis acid catalysis.

Key Steps:

  • Silylation of the pyrimidine base: The pyrimidine (e.g., uracil or substituted uracil) is converted into its bis(trimethylsilyloxy) derivative to enhance nucleophilicity at the N1 position.
  • Preparation of the sugar donor: The 2-deoxy-D-erythro-pentofuranose is protected on hydroxyl groups (e.g., as p-chlorobenzoyl esters) and converted into a 1-halogenated sugar derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-(p-chlorobenzoyl)-α-D-erythro-pentofuranose).
  • Condensation reaction: The silylated pyrimidine and the halogenated sugar are reacted in anhydrous chloroform with a Lewis acid catalyst such as zinc chloride at ambient temperature to form the nucleoside.

Representative Procedure and Results:

  • A solution of 5-trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine (3.89 g, 12.0 mmol) in chloroform is treated with zinc chloride (60 mg, 0.44 mmol).
  • 1-Chloro-2-deoxy-3,5-di-O-(p-chlorobenzoyl)-α-D-erythro-pentofuranose (1.25 g, 2.91 mmol) is added, and the mixture stirred for 15 hours at room temperature.
  • After aqueous workup and crystallization from ethanol, the product is obtained in 80% yield with melting point 173–176 °C.
  • ^1H NMR (CDCl3) confirms the structure with characteristic signals for the sugar and base protons.

Scale-Up Example:

  • On a larger scale, 12.9 kg of the silylated pyrimidine and 10.5 kg of the sugar derivative were reacted under similar conditions, yielding the nucleoside efficiently after 5.5 hours of stirring.

Advantages:

  • High yield and purity.
  • Avoids use of toxic mercury salts.
  • Amenable to scale-up.

Reference: EP Patent EP0389110A2 (1995).

Direct Substitution via Chlorotrimethylsilane Activation and Nucleophilic Substitution

Method Overview:

Another method involves activating thymidine with chlorotrimethylsilane and triethylamine in acetonitrile, followed by reaction with nucleophiles such as 1,2,4-triazole to introduce modifications at the pyrimidine ring, which can be adapted for the preparation of this compound derivatives.

Key Steps:

  • Thymidine is treated with chlorotrimethylsilane and triethylamine in acetonitrile at 20 °C for 1.5 hours to form a reactive intermediate.
  • The intermediate reacts with nucleophiles (e.g., triazole) in the presence of phosphorus oxychloride at 0 °C for 5 hours.
  • The product is then treated with acetic acid in methanol to complete the reaction.

Yield and Conditions:

  • Yields around 88% have been reported for related nucleoside derivatives.
  • The process is conducted under mild conditions and can be adapted for various pyrimidine modifications.

Reference: ChemicalBook synthesis data for related pyrimidinone derivatives.

Synthesis via TMS-Triflate Mediated Glycosylation

Method Overview:

This approach uses trimethylsilyl triflate (TMS-triflate) as a promoter for the glycosylation of silylated pyrimidines with protected deoxyribose derivatives.

Key Steps:

  • Silylated uracil is reacted with 5-O-benzoyl-1,2-di-O-acetyl-3-L-deoxyribofuranose in anhydrous 1,2-dichloroethane at 0 °C under argon.
  • TMS-triflate is added to catalyze the coupling, and the reaction mixture is stirred at room temperature for 2 hours.
  • The reaction is quenched with aqueous sodium bicarbonate and extracted.

Yield:

  • Yields vary depending on protecting groups and conditions but are generally moderate to good (e.g., 29% for some derivatives).

Reference: Synthesis of β-enantiomers of deoxy-pyrimidine nucleosides.

Analytical and Structural Characterization

NMR Spectroscopy:

  • ^1H NMR spectra typically show characteristic signals for the sugar protons, such as H-1′ around 6.2 ppm (triplet), and base protons (e.g., H-6 of uracil at ~8.05 ppm).
  • Coupling constants and multiplicities confirm the β-configuration of the glycosidic bond.

Melting Points:

  • Pure nucleosides exhibit sharp melting points (e.g., 173–176 °C) indicative of crystalline purity.

Mass Spectrometry:

  • Accurate mass measurements confirm molecular formula C9H12N2O5 for this compound.

Summary Table of Preparation Methods

Method No. Reaction Type Key Reagents & Conditions Yield (%) Notes Reference
1 Lewis acid-catalyzed glycosylation Silylated pyrimidine + 1-chloro-2-deoxy sugar, ZnCl2, CHCl3, RT 80 Scalable, avoids mercury salts
2 Chlorotrimethylsilane activation Thymidine + chlorotrimethylsilane + triethylamine + nucleophile 88 Mild conditions, adaptable for derivatives
3 TMS-triflate promoted glycosylation Silylated uracil + protected sugar, TMS-triflate, DCE, 0 °C to RT 29 Moderate yield, requires careful control

Chemical Reactions Analysis

Types of Reactions

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.

    Reduction: Reduction can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkylated pyrimidine derivatives.

Scientific Research Applications

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

    Biology: Plays a role in studying DNA replication and repair mechanisms.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and molecular probes.

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.

Comparison with Similar Compounds

Thymidine (1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione)

  • Structure : Thymidine replaces the hydrogen at the 5-position of uracil with a methyl group.
  • Molecular Formula : C₁₀H₁₄N₂O₅; Molecular Weight : 242.23 g/mol (CAS: 50-89-5) .
  • Key Differences :
    • The 5-methyl group in thymidine enhances base-pairing stability with adenine in DNA.
    • Thymidine is a natural DNA nucleoside, whereas deoxypseudouridine is a synthetic analog.
  • Applications : Used in molecular biology (e.g., DNA synthesis) and as a precursor in antiviral therapies.

Pseudothymidine (5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1-methyl-2,4(1H,3H)-pyrimidinedione)

  • Structure : Features a methyl group at the 1-position of the pyrimidinedione ring instead of the 5-position.
  • Molecular Formula : C₁₀H₁₄N₂O₅; Molecular Weight : 242.23 g/mol (CAS: 65358-15-8) .
  • Key Differences :
    • The methyl substitution at N1 disrupts Watson-Crick base pairing, reducing its incorporation into DNA.
    • Acts as a C-nucleoside analog, differing in the sugar-base linkage compared to thymidine.
  • Applications : Investigated for antiviral activity and as a biochemical probe.

Tegafur (5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione)

  • Structure : Replaces the deoxyribose with a tetrahydrofuran ring and introduces a fluorine atom at the 5-position.
  • Molecular Formula : C₈H₉FN₂O₃; Molecular Weight : 200.17 g/mol (CAS: 17902-23-7) .
  • Key Differences :
    • The fluorinated base and altered sugar moiety enhance cytotoxicity, making it a prodrug of 5-fluorouracil.
    • Used clinically in chemotherapy (e.g., UFT combinations for colorectal cancer).

FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione)

  • Structure: Contains a 2'-fluoro substitution on the arabinose sugar and a 5-methyl group.
  • Molecular Formula : C₉H₁₁FN₂O₅; Molecular Weight : 254.20 g/mol (CAS: 69256-17-3) .
  • Key Differences :
    • The 2'-fluoro group stabilizes the sugar conformation, improving resistance to enzymatic degradation.
    • Exhibits antiviral activity against herpesviruses and hepatitis B virus (HBV).

5-Bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione

  • Structure: Incorporates a bromine atom at the 5-position and a 2'-fluoro-arabinose sugar.
  • Molecular Formula : C₉H₁₀BrFN₂O₅; Molecular Weight : 325.09 g/mol (CAS: 69123-97-3) .
  • Explored for radiopharmaceutical applications due to bromine's isotopic properties.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Deoxypseudouridine 39967-60-7 C₉H₁₂N₂O₅ 228.20 5-uracil, 2-deoxyribose Nucleic acid research, antiviral studies
Thymidine 50-89-5 C₁₀H₁₄N₂O₅ 242.23 5-methyl, 2-deoxyribose DNA synthesis, antiviral therapies
Pseudothymidine 65358-15-8 C₁₀H₁₄N₂O₅ 242.23 N1-methyl, 2-deoxyribose Antiviral probes, biochemical studies
Tegafur 17902-23-7 C₈H₉FN₂O₃ 200.17 5-fluoro, tetrahydrofuran sugar Chemotherapy (colorectal cancer)
FMAU 69256-17-3 C₉H₁₁FN₂O₅ 254.20 2'-fluoro-arabinose, 5-methyl Antiviral (HBV, herpesviruses)
5-Bromo-FMAU analog 69123-97-3 C₉H₁₀BrFN₂O₅ 325.09 5-bromo, 2'-fluoro-arabinose Radiopharmaceuticals

Research Findings and Implications

  • Sugar Modifications: Fluorination (e.g., FMAU) or arabinose configuration enhances metabolic stability and target binding . Deoxyribose analogs like thymidine are critical for DNA replication fidelity .
  • Base Substitutions : Methyl or halogen groups (e.g., 5-bromo) influence steric effects, base-pairing, and therapeutic efficacy. Bromine's isotopic properties enable imaging applications .
  • Pharmacokinetics : Tegafur’s tetrahydrofuran ring improves oral bioavailability, enabling prodrug activation in vivo .

Biological Activity

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione, commonly referred to as a pyrimidine derivative, is a nucleoside analog with significant biological activity. This compound is structurally related to thymidine and has been studied for its potential antiviral and anticancer properties. This article explores the biological activities associated with this compound, supported by relevant research findings.

  • Molecular Formula : C10H14N2O5
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 50-89-5

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity. For instance, certain pyrimidine derivatives have shown efficacy against various viruses in vitro:

  • Measles Virus : Compounds derived from this structure have demonstrated significant activity against the measles virus comparable to ribavirin .
  • Herpes Simplex Virus (HSV) : Some derivatives were found to be more active than ribavirin against HSV-2 but exhibited higher toxicity towards Vero cells .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on tumor cells:

  • Leukemia Cells : In vitro studies have shown moderate cytostatic activity against L1210 and P388 leukemia cell lines. However, these activities were less potent compared to established treatments like 2-chloro-2'-deoxyadenosine .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis. As a nucleoside analog, it can be incorporated into viral and cellular DNA or RNA, leading to termination of elongation or misincorporation during replication.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity of Pyrrolo[2,3-d]pyrimidinesIdentified compounds showed significant antiviral activity against measles and HSV in vitro. Notably, some compounds were more effective than ribavirin but had higher toxicity .
Cytotoxicity against Tumor CellsModerate cytostatic effects were observed in leukemia cell lines; however, overall efficacy was lower than that of existing therapies .
Binding Affinity StudiesX-ray fluorescence spectrometry has been used to assess binding events between this compound and various receptors, estimating therapeutic indices for drug development applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves glycosylation of pyrimidinedione with 2-deoxyribose derivatives under controlled conditions. Protecting groups like dimethoxytrityl (DMT) are used to stabilize intermediates . Reaction optimization includes adjusting catalysts (e.g., Lewis acids), temperature (25–60°C), and solvent systems (e.g., acetonitrile/water mixtures). Yield improvements may require iterative purification via column chromatography or HPLC .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodology : Use tandem techniques such as 1H^1H-NMR and 13C^{13}C-NMR to confirm sugar moiety configuration (e.g., β-anomericity) and pyrimidine ring substitution patterns. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification. Crystallography or 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) resolves stereochemical ambiguities .

Q. What are the critical stability considerations for storage and handling?

  • Methodology : Stability assays under varying pH (4–9), temperature (−20°C to 25°C), and light exposure should be conducted. Lyophilization is recommended for long-term storage. Degradation products (e.g., deamination or glycosidic bond cleavage) are monitored via HPLC with UV detection at 260 nm .

Advanced Research Questions

Q. How does this compound participate in DNA adduct formation, and what analytical methods detect such adducts in biological systems?

  • Methodology : The compound’s pyrimidinedione moiety can form covalent adducts with electrophilic agents (e.g., 1,3-butadiene metabolites). Use 32P^{32}P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for adduct detection. Structural confirmation requires comparison with synthetic standards (e.g., EB-Fapy-dG adducts) .

Q. What experimental designs are suitable for studying its enzymatic interactions, such as with DNA polymerases or repair enzymes?

  • Methodology : Employ kinetic assays (e.g., stopped-flow fluorescence) to measure incorporation rates into DNA strands by polymerases. For repair studies, use gel electrophoresis to analyze enzyme-mediated excision or bypass efficiency. Competitive inhibition experiments with natural substrates (e.g., thymidine) quantify binding affinities .

Q. How can contradictory data on its biochemical activity (e.g., mutagenicity vs. stability) be resolved?

  • Methodology : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C). Control for variables like oxidative stress (e.g., add antioxidants) or metal ion contamination. Cross-validate using orthogonal methods: Ames test for mutagenicity versus comet assay for DNA strand breaks .

Q. What strategies are recommended for studying its environmental fate and biodegradation pathways?

  • Methodology : Use 14C^{14}C-labeled compound in microcosm studies to track mineralization (CO2_2 release) or transformation products. High-resolution mass spectrometry (HRMS) identifies metabolites. Computational models (e.g., EPI Suite) predict partitioning coefficients (log KowK_{ow}) and persistence .

Key Considerations for Researchers

  • Contradiction Management : Discrepancies in biochemical data often arise from assay-specific conditions (e.g., ionic strength, cofactors). Always report full experimental parameters.
  • Advanced Techniques : For adduct studies, combine synthetic chemistry (e.g., isotopically labeled analogs) with high-sensitivity MS to overcome detection challenges .

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